BenchChemオンラインストアへようこそ!

3-chloro-N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide

Medicinal Chemistry Structure-Activity Relationship Oxadiazole Benzamides

3-chloro-N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide (CAS 922916-29-8) is a synthetic, small-molecule heterocyclic compound containing a 1,3,4-oxadiazole core, a 3-chlorobenzamide moiety, and a 3,4-dimethoxyphenyl substituent. It is currently available exclusively as a screening library compound (90% purity, 161 mg) from Chemical Block, with calculated logP of 5.67 and a molecular weight of 359.77 g/mol, and is listed by Life Chemicals (2 μmol, $57.00, 90%+ purity) as a building block.

Molecular Formula C17H14ClN3O4
Molecular Weight 359.77
CAS No. 922916-29-8
Cat. No. B2466920
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-chloro-N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide
CAS922916-29-8
Molecular FormulaC17H14ClN3O4
Molecular Weight359.77
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)C2=NN=C(O2)NC(=O)C3=CC(=CC=C3)Cl)OC
InChIInChI=1S/C17H14ClN3O4/c1-23-13-7-6-11(9-14(13)24-2)16-20-21-17(25-16)19-15(22)10-4-3-5-12(18)8-10/h3-9H,1-2H3,(H,19,21,22)
InChIKeyGTVFNNGVEPKHOE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Buy 3-chloro-N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide (CAS 922916-29-8) – Structural and Chemical Class Baseline


3-chloro-N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide (CAS 922916-29-8) is a synthetic, small-molecule heterocyclic compound containing a 1,3,4-oxadiazole core, a 3-chlorobenzamide moiety, and a 3,4-dimethoxyphenyl substituent. It is currently available exclusively as a screening library compound (90% purity, 161 mg) from Chemical Block, with calculated logP of 5.67 and a molecular weight of 359.77 g/mol, and is listed by Life Chemicals (2 μmol, $57.00, 90%+ purity) as a building block [1]. The compound belongs to a well-precedented class of 1,3,4-oxadiazole derivatives associated with kinase inhibition, anticancer, and anti-inflammatory activities in the literature, but no peer-reviewed biological data has been reported specifically for this molecule.

Why Substituting 3-chloro-N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide with Close Analogs Introduces Uncontrolled Structural Risk


In the absence of any published target-specific or phenotypic data for this compound, generic substitution with structurally similar 1,3,4-oxadiazole benzamides cannot be assumed to preserve a defined biological or functional profile. The specific combination of a 3-chloro substituent on the benzamide and a 3,4-dimethoxyphenyl group on the oxadiazole is a unique structural arrangement that differs from known analogs such as the 2,4-dichloro variant, the 3,5-dimethoxyphenyl regioisomer, or the 2-chlorophenyl analog . Even minor positional shifts in the methoxy or chloro groups have been shown in related oxadiazole series to markedly alter enzyme inhibition potency and selectivity, as demonstrated in recent NTPDase inhibitor studies where subtle substitution changes led to significant differences in inhibitory activity and binding modes [1]. Substitution without direct comparative data therefore introduces unquantifiable risk for any application requiring a specific structure-activity relationship profile.

Quantitative Differentiation Evidence: 3-chloro-N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide vs. In-Class Comparators


Structural Uniqueness: 3-Chloro vs. 2,4-Dichloro Substitution Pattern on Benzamide Moiety

The target compound bears a single chlorine atom at the meta (3-) position of the benzamide ring, whereas the closest commercially available analog is the 2,4-dichloro derivative (BenchChem). The mono-chloro, meta-substituted pattern is chemically distinct from the di-ortho/para-substituted analog, which can profoundly influence molecular recognition. While no direct activity comparison exists, a recent NTPDase inhibitor study by Abbas et al. (2026) on closely related 2,5-disubstituted 1,3,4-oxadiazoles demonstrated that even minor substitution changes on the phenyl ring resulted in IC50 variations across multiple NTPDase isoforms, with selectivity for NTPDase2 over NTPDase1 being highly sensitive to aryl substitution [1]. This class-level evidence indicates that the target compound’s unique chloro substitution pattern cannot be functionally substituted by the 2,4-dichloro analog without experimental validation.

Medicinal Chemistry Structure-Activity Relationship Oxadiazole Benzamides

Dimethoxy Substitution Regioisomerism: 3,4-Dimethoxy vs. 3,5-Dimethoxyphenyl

The target compound contains a 3,4-dimethoxyphenyl group on the oxadiazole, whereas a commercially listed analog carries a 3,5-dimethoxyphenyl regioisomer (BenchChem). In oxadiazole N-Mannich base series with a 5-(3,4-dimethoxyphenyl) core, anti-proliferative activity against human colorectal HCT-116, hepatocellular HePG-2, epithelioid HeLa, and breast MCF7 cancer cell lines has been reported, though with varying potency depending on the N-substituent [1]. The 3,4-dimethoxy pattern can engage in different hydrogen-bonding and hydrophobic interactions compared to the 3,5-orientation, which can alter target binding. In a related study on 2-substituted chroman-oxadiazole hybrids, a 3,4-dimethoxyphenyl analog exhibited EC50 of 254 ± 65 nM in a neuroprotection assay, while other dimethoxy regioisomers showed divergent activity [2], supporting that the 3,4-substitution pattern is a distinct chemical entity warranting specific procurement.

Medicinal Chemistry Regioisomer Activity Oxadiazole SAR

Screening Library Provenance and Physicochemical Profile for Hit-to-Lead Prioritization

The compound is exclusively catalogued in the Chemical Block Screening Library (P-92916, 90% purity, 161 mg available) and additionally listed by Life Chemicals for boutique procurement (2 μmol, $57.00) [1]. Calculated properties include logP = 5.67, 6 H-bond acceptors, 1 H-bond donor, rotatable bonds = 6, and topological polar surface area (PSA) = 109.01 Ų. This physicochemical profile places it near the upper boundary of Lipinski’s Rule of 5 space (RO5 violations = 1), with a high logP suggesting significant lipophilicity. In contrast, many reported oxadiazole-based kinase inhibitors (e.g., NTPDase2 inhibitors with IC50 ~50–200 nM) typically possess lower logP (2–4) and fewer RO5 violations [2]. The compound’s high logP and limited H-bond donor capacity may confer distinct membrane permeability, CNS penetration potential, or solubility challenges compared to more polar analogs, making it a differentiated starting point for lead optimization programs targeting lipophilic binding sites.

Drug Discovery Screening Collection Physicochemical Properties

Optimal Procurement and Research Scenarios for 3-chloro-N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide


Chemical Probe Development for 1,3,4-Oxadiazole-Focused Kinase or Enzyme Target Screening

The compound’s unique 3-chloro, 3,4-dimethoxy substitution pattern, combined with its high lipophilicity (logP 5.67), makes it suited as a differentiated starting point for kinase or enzyme inhibitor screening where hydrophobic binding pockets are targeted. The structural novelty relative to extensively patented 1,3,4-oxadiazole chemotypes (e.g., NTPDase inhibitors, DGAT1 inhibitors) provides an opportunity for intellectual property generation, provided that active target engagement is experimentally confirmed. The available screening library quantity (161 mg) supports initial biochemical or cellular profiling [1].

Structure-Activity Relationship (SAR) Expansion Around Oxadiazole-Benzamide Series

As a commercially available but biologically uncharacterized scaffold, this compound fills a gap in the known SAR of oxadiazole-benzamide hybrids. Its procurement enables systematic comparison with structurally defined analogs such as the 2,4-dichloro and 3,5-dimethoxy variants to establish the impact of chlorine position and methoxy regioisomerism on biological activity, selectivity, and physicochemical properties, leveraging class-level evidence from NTPDase and chroman-oxadiazole studies [1][2].

Computational Chemistry and Docking Studies Requiring a Defined, Purchasable Oxadiazole Scaffold

The compound’s unambiguous identity (CAS 922916-29-8, SMILES available) and availability from multiple suppliers (Chemical Block, Life Chemicals) ensure procurement consistency for computational studies. Its physicochemical property profile (PSA 109.01 Ų, 6 H-bond acceptors, 1 donor, RO5 violations = 1) can serve as a training set exemplar for in silico models predicting the drug-likeness of lipophilic, halogenated heterocycles [1][2].

Quote Request

Request a Quote for 3-chloro-N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.